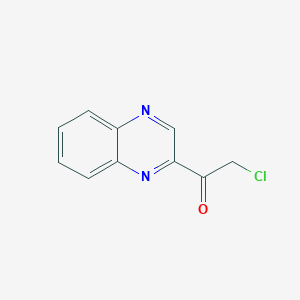

2-Chloro-1-quinoxalin-2-ylethanone

Description

Significance of the Quinoxaline (B1680401) Scaffold in Contemporary Chemical Research

The quinoxaline scaffold, a fused heterocycle consisting of a benzene (B151609) ring and a pyrazine (B50134) ring, is a structure of paramount importance in the field of medicinal chemistry. mdpi.com Quinoxaline derivatives are recognized for an extensive array of biological activities, which has led to their description as a "wonder nucleus" possessing nearly all types of biological functions. pharmatutor.org This diverse pharmacological profile includes antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects. wisdomlib.org

The therapeutic relevance of the quinoxaline moiety is underscored by its incorporation into several commercially available drugs. nih.gov Examples include the antiviral agents glecaprevir (B607649) and voxilaprevir, and the anticancer drug erdafitinib. nih.gov The broad spectrum of activities has spurred considerable research into the development of novel synthetic methodologies for creating diverse quinoxaline derivatives. nih.govresearchgate.net Researchers have explored these compounds for their potential as antimalarial, anti-HIV, and antitubercular agents, among other applications. mdpi.comwisdomlib.orgsapub.org The ability of the quinoxaline system to interact with various biological targets, including enzymes and receptors, makes it a privileged structure in drug discovery. ontosight.aiajol.info Quinoxaline 1,4-di-N-oxides (QdNOs), in particular, have been a focus of research due to their multifaceted biological properties, including antimicrobial and antitumor activities. researchgate.netnih.gov

Table 1: Examples of Biologically Active Quinoxaline Derivatives

| Derivative Class | Associated Biological Activities | Reference |

|---|---|---|

| Quinoxaline 1,4-di-N-oxides | Antibacterial, Antiplasmodial, Antifungal, Antimycobacterial | researchgate.net |

| Quinoxaline-2-carboxylic acid derivatives | Antibacterial | wisdomlib.org |

| 6H-indolo-(2,3-b)-quinoxaline | Antiherpes | wisdomlib.org |

Role of α-Haloethanones as Versatile Synthetic Intermediates

α-Haloethanones, also known as α-haloketones, are highly valuable building blocks in organic synthesis. mdpi.com Their utility stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen atom. mdpi.com This structural feature imparts significant reactivity, allowing them to participate in a wide variety of chemical transformations.

These compounds are crucial intermediates for the synthesis of a plethora of nitrogen-, sulfur-, and oxygen-containing heterocycles, many of which exhibit noteworthy biological activity. mdpi.com The most common method for their preparation involves the direct halogenation of the corresponding enolizable aryl ketones. mdpi.com α-Haloethanones readily undergo nucleophilic substitution reactions, where the halogen atom is displaced by a wide range of nucleophiles. This reactivity is fundamental to their role in constructing more complex molecular architectures. For instance, they are key precursors in the synthesis of important pharmaceutical compounds. mdpi.com

Table 2: Common Reactions of α-Haloethanones

| Reaction Type | Description | Reagents |

|---|---|---|

| Nucleophilic Substitution | The halogen atom is displaced by a nucleophile, such as an amine or alkoxide. | Amines, Sodium amide, Potassium tert-butoxide |

| Oxidation | The ketone functionality is oxidized to a carboxylic acid or other oxidized products. | Potassium permanganate, Chromium trioxide |

Research Context and Scope for 2-Chloro-1-quinoxalin-2-ylethanone

The compound this compound merges the significant quinoxaline scaffold with the synthetically versatile α-chloroethanone moiety. While specific research literature detailing the synthesis and reactivity of this compound is not extensively documented in prominent databases, its chemical structure suggests considerable potential as a synthetic intermediate.

The established reactivity of α-haloethanones indicates that the chloromethyl group attached to the quinoxaline-2-carbonyl system would be susceptible to nucleophilic attack. This positions this compound as a prime candidate for the synthesis of a diverse library of novel quinoxaline derivatives. By reacting it with various nucleophiles (e.g., amines, thiols, phenols), chemists could readily introduce a wide range of functional groups at the position adjacent to the carbonyl, leading to compounds with potentially unique biological profiles.

The scope for this compound lies in its potential as a building block for new therapeutic agents, leveraging the known bioactivity of the quinoxaline core. Research could be directed towards synthesizing derivatives and screening them for anticancer, antimicrobial, or antiviral activities, areas where quinoxalines have already shown significant promise. sapub.orgresearchgate.net Furthermore, the synthesis of this compound itself would likely involve the condensation of an o-phenylenediamine (B120857) with a suitable α,β-dicarbonyl compound followed by chlorination, or a related established pathway for α-haloketone synthesis. sapub.orgmdpi.com The exploration of this compound and its derivatives represents a promising avenue for advancing medicinal chemistry and organic synthesis.

Structure

3D Structure

Properties

CAS No. |

25594-61-0 |

|---|---|

Molecular Formula |

C10H7ClN2O |

Molecular Weight |

206.63 g/mol |

IUPAC Name |

2-chloro-1-quinoxalin-2-ylethanone |

InChI |

InChI=1S/C10H7ClN2O/c11-5-10(14)9-6-12-7-3-1-2-4-8(7)13-9/h1-4,6H,5H2 |

InChI Key |

LUJHQUXRWJHCDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 1 Quinoxalin 2 Ylethanone and Structural Analogs

Classical Synthetic Approaches for Quinoxaline (B1680401) Derivatives

The formation of the quinoxaline ring system is a cornerstone of many synthetic routes. Classical methods have long been established and remain widely used.

Cyclocondensation Reactions of o-Phenylenediamines with Dicarbonyl Compounds

The most fundamental and widely employed method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. sapub.orgmdpi.comorientjchem.org This reaction, often referred to as the Hinsberg-Korner reaction, provides a direct and efficient pathway to the quinoxaline scaffold. rsc.org The versatility of this method allows for the synthesis of a wide array of substituted quinoxalines by simply varying the substituents on both the diamine and the dicarbonyl starting materials. sapub.org For instance, the reaction of o-phenylenediamine with glyoxal (B1671930) yields the parent quinoxaline, while using substituted o-phenylenediamines and various α-ketoaldehydes or α-diketones provides access to a diverse range of derivatives. sapub.org The reaction is typically carried out in various solvents, and numerous catalysts have been developed to improve yields and reaction times. sapub.orgorientjchem.org

| Reactant 1 | Reactant 2 | Product | Reference |

| o-Phenylenediamine | Glyoxal | Quinoxaline | sapub.org |

| Substituted o-phenylenediamine | α-Diketone | Substituted Quinoxaline | sapub.org |

| o-Phenylenediamine | 2-Oxopropionaldehyde | 2-Methyl-quinoxaline | sapub.org |

Intramolecular Cyclization Protocols

Another classical approach involves the intramolecular cyclization of appropriately substituted precursors. rsc.org For example, the reductive cyclization of 2-nitro-phenylamino-acetic acid derivatives can lead to the formation of quinoxalin-2-ones. sapub.org This strategy relies on the initial construction of a linear precursor containing the necessary functionalities that can then be induced to cyclize and form the desired heterocyclic ring system. An efficient iron-catalyzed protocol has been developed for the synthesis of substituted pyrrolo[1,2-a]quinoxalines from 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes through N-O bond cleavage and intramolecular directed C-H arylation reactions. acs.org Additionally, an electrochemical-oxidation-induced intramolecular annulation for the synthesis of quinoxalines has been developed, which involves the tandem azidation and cyclic amination of N-aryl enamines. rsc.orgrsc.org

Synthesis of α-Chloroacetophenones via Electrophilic Acylation

The introduction of the chloroacetyl group can be achieved through electrophilic acylation, a fundamental reaction in organic synthesis. The Friedel-Crafts acylation is a prime example, where an acyl chloride or anhydride (B1165640) reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride, to form a ketone. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com In the context of 2-chloro-1-quinoxalin-2-ylethanone, a pre-formed quinoxaline ring would act as the aromatic substrate. The reaction with chloroacetyl chloride would then introduce the desired side chain. The electrophile, the acylium ion, is generated from the reaction of the acyl chloride with the Lewis acid. chemguide.co.ukyoutube.com

Halogenation of Precursor Carbonyl Compounds

An alternative strategy to obtain the α-chloro ketone moiety is through the direct halogenation of a precursor acetyl-substituted quinoxaline. nih.gov This method involves the reaction of the ketone with a halogenating agent. The reaction can proceed under either acidic or basic conditions. pressbooks.pubchemistrysteps.com In an acid-catalyzed reaction, the enol form of the ketone reacts with the halogen. pressbooks.pubchemistrysteps.com Under basic conditions, an enolate is formed which then reacts with the halogen. pressbooks.pubchemistrysteps.com It is important to control the reaction conditions to achieve mono-halogenation, as poly-halogenation can occur, especially under basic conditions. chemistrysteps.com

| Reaction Type | Key Intermediate | Condition | Outcome | Reference |

| Acid-Catalyzed Halogenation | Enol | Acidic | Mono-halogenation | pressbooks.pubchemistrysteps.com |

| Base-Promoted Halogenation | Enolate | Basic | Can lead to poly-halogenation | pressbooks.pubchemistrysteps.com |

Modern and Green Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. e-journals.inudayton.edutandfonline.com This technology has been successfully applied to the synthesis of quinoxaline derivatives. e-journals.inudayton.edutandfonline.com The condensation of diamines and dicarbonyl compounds can be carried out under microwave irradiation, often in solvent-free conditions, which aligns with the principles of green chemistry. e-journals.intandfonline.com This approach not only reduces reaction times from hours to minutes but also simplifies the work-up process and can lead to excellent product yields. e-journals.in Microwave-assisted synthesis has been shown to be an effective method for creating a variety of quinoxaline derivatives, even for reactions that are challenging to perform using traditional methods. udayton.edu

Catalyst-Free and Environmentally Benign Protocols

In recent years, there has been a significant shift towards the development of catalyst-free and environmentally benign protocols for the synthesis of quinoxaline derivatives. These methods aim to reduce the reliance on hazardous catalysts and solvents, minimize waste, and simplify reaction procedures.

One prominent approach involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds under catalyst-free conditions. scielo.brthieme-connect.com Research has demonstrated that this classical cyclocondensation can be highly efficient without the need for a catalyst, often employing greener solvents like methanol (B129727) or even proceeding under solvent-less conditions. thieme-connect.comresearchgate.net For instance, a highly efficient protocol reports the synthesis of quinoxalines in medium to excellent yields with just a one-minute reaction time at ambient temperature using methanol as the solvent. thieme-connect.com This method's simplicity and efficiency make it a desirable starting point for synthetic applications. thieme-connect.com

Ultrasound irradiation has also emerged as a powerful tool for promoting the synthesis of quinoxalines without a catalyst. scielo.br This technique accelerates the reaction between 1,2-diketones and 1,2-diamines at room temperature, leading to high yields in shorter reaction times compared to traditional methods. scielo.br Similarly, mechanochemical methods, such as liquid-assisted grinding in a mortar and pestle, have proven effective for the catalyst-free synthesis of quinoxalines. researchgate.net This solvent-less approach offers advantages like operational simplicity, cleaner reaction profiles, and easy purification. researchgate.net

Furthermore, catalyst-free oxidative cyclization of α-halo ketones with o-phenylenediamine in water at elevated temperatures provides a direct route to quinoxalines. nih.gov This method avoids the need for any catalysts or additives, making it an environmentally friendly option. nih.gov The use of green solvents and energy-efficient techniques like microwave and ultrasound irradiation has revolutionized traditional approaches, offering high yields and reduced environmental impact. ijirt.org

Table 1: Comparison of Catalyst-Free Protocols for Quinoxaline Synthesis

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Classical Condensation | 1,2-diamines, 1,2-dicarbonyls | Methanol, 1 min, RT | High efficiency, short reaction time, green solvent thieme-connect.com |

| Ultrasound Irradiation | 1,2-diketones, 1,2-diamines | Room temperature | High yields, shorter reaction times, mild conditions scielo.br |

| Mechanosynthesis (Grinding) | 1,2-diamines, 1,2-dicarbonyls | Liquid-assisted grinding | Solvent-less, simple, clean reaction, easy purification researchgate.net |

| Oxidative Cyclization | α-halo ketones, o-phenylenediamine | Water, 80 °C | Catalyst-free, avoids additives nih.gov |

Reactivity Umpolung Approaches in Quinoxaline Scaffold Synthesis

Reactivity umpolung, or the reversal of polarity of a functional group, is a powerful concept in organic synthesis that allows for unconventional bond formations. ethz.chyoutube.com In the context of the quinoxaline scaffold, umpolung strategies have been developed to enable transformations that are not possible through traditional synthetic routes.

A notable example is the reactivity umpolung of the C=N bond in the quinoxaline scaffold. nih.gov By introducing a formyl or acyl group adjacent to the C-position of the C=N moiety, the reactivity of this bond is reversed. nih.gov This allows for the direct nucleophilic attack of alkyl Grignard reagents at the N-terminus instead of the typical C-terminus attack. nih.gov This novel approach provides an efficient method for the synthesis of quinoxalin-2(1H)-one derivatives through a tandem N-alkylation/C-C bond cleavage process. nih.gov

Another application of umpolung is seen in the iron(III)-catalyzed ring-opening annulation of 2-arylindoles with 1,2-diaminoarenes. acs.org This method involves a formal umpolung at the C3-position of the indole (B1671886) ring, leading to the formation of 2-aminoaryl quinoxalines. acs.org The reaction proceeds through a cascade of events including nitrosation, tautomerization, iron(III)-catalyzed condensation, intramolecular cyclization, and aromatization. acs.org

The use of nitroalkanes as acyl anion equivalents in amide synthesis also represents a conceptually innovative umpolung approach that could potentially be applied to the synthesis of quinoxaline derivatives. nih.gov

Iron-Catalyzed Intramolecular C(sp2)–N Cyclization for Quinoxaline Ring Formation

Iron-catalyzed reactions have gained significant attention in organic synthesis due to iron's low cost, low toxicity, and environmental friendliness. Several iron-catalyzed methods have been developed for the synthesis of quinoxaline and related heterocyclic structures.

An efficient protocol for the synthesis of substituted pyrrolo[1,2-a]quinoxalines involves an iron-catalyzed intramolecular C(sp2)–N cyclization of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes. acs.orgnih.govfigshare.com This reaction proceeds through N-O bond cleavage and intramolecular directed C-H arylation in acetic acid. acs.orgnih.gov

Furthermore, iron catalysis is employed in the one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a transfer hydrogenative condensation strategy. nih.gov In this process, an iron complex catalyzes both the oxidation of the diol and the reduction of the nitro group, generating the necessary 1,2-diaminobenzene intermediate in situ. nih.gov This method is highly atom-economical and environmentally friendly as it does not require external redox agents and produces water as the only byproduct. nih.gov

Iron catalysts have also been utilized in the direct C-H cyanoalkylation of quinoxalin-2(1H)-ones, demonstrating the versatility of iron in functionalizing the quinoxaline core. acs.org

Table 2: Iron-Catalyzed Reactions for Quinoxaline Synthesis

| Reaction Type | Substrates | Catalyst System | Key Features |

|---|---|---|---|

| Intramolecular C(sp2)–N Cyclization | 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes | Iron catalyst | Forms pyrrolo[1,2-a]quinoxalines via C-H arylation acs.orgnih.gov |

| Transfer Hydrogenative Condensation | 2-nitroanilines, vicinal diols | Cyclopentadienyl iron complex | One-pot synthesis, atom-economical, environmentally friendly nih.gov |

| Ring-Opening Annulation | 2-arylindoles, 1,2-diaminoarenes | Iron(III) catalyst | Formal umpolung of the indole C3-position acs.org |

Specific Routes to 2-Chloroquinoxaline (B48734) Derivatives

2-Chloroquinoxaline is a key intermediate in the synthesis of many biologically active compounds and materials. researchgate.net Specific synthetic routes have been developed to introduce the chloro substituent at the 2-position of the quinoxaline ring.

A common method for preparing 2-chloroquinoxaline derivatives involves the reaction of a corresponding quinoxalin-2(1H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govresearchgate.net For instance, the synthesis of a chloroquinoxaline intermediate for a potential antiviral agent involved the condensation of a keto ester with o-phenylenediamine, followed by treatment with POCl₃. nih.gov

Another approach involves the direct reaction of 2-chloroquinoxaline with various nucleophiles, such as amines, to generate a diverse range of substituted quinoxaline derivatives. researchgate.netmdpi.com These reactions can be performed under conventional heating or accelerated using microwave irradiation, which significantly reduces reaction times. researchgate.net

Furthermore, regioselective synthesis of substituted 2-chloroquinoxalines has been achieved. researchgate.net For example, electrophilic substitution of 2(1H)-quinoxalinone with chloride ions in sulfuric acid occurs exclusively at the 6-position, which can then be further manipulated to yield 2,6-dichloroquinoxaline. researchgate.net

The synthesis of 2-chloro-1-(1-chlorocyclopropyl) ethanone (B97240), a related chloro-ketone, has been described, highlighting methods for selective chlorination. google.com While not a direct synthesis of a quinoxaline, the methodologies for controlled chlorination are relevant to the synthesis of the title compound.

Reactivity and Mechanistic Investigations of 2 Chloro 1 Quinoxalin 2 Ylethanone Systems

Nucleophilic Substitution Reactions at the α-Chloro Position

The presence of a chlorine atom on the carbon adjacent to the carbonyl group (the α-position) makes this position highly susceptible to nucleophilic attack. This reactivity is a cornerstone of the synthetic utility of 2-Chloro-1-quinoxalin-2-ylethanone, enabling the introduction of a wide range of functional groups.

Reactions with Nitrogen-Based Nucleophiles (Amines, Hydrazines)

Nitrogen-containing nucleophiles, such as amines and hydrazines, readily react with this compound. These reactions typically proceed via a nucleophilic substitution mechanism where the nitrogen atom displaces the chloride ion. youtube.com

With primary and secondary amines, the reaction leads to the formation of the corresponding α-amino ketone derivatives. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride that is formed.

Hydrazine (B178648) and its derivatives also react similarly. For instance, hydrazine hydrate (B1144303) can displace the chloro group to form a hydrazinyl derivative. rsc.org These reactions are fundamental in the synthesis of various heterocyclic compounds and other complex organic molecules. The general mechanism involves the attack of the nucleophilic amine on the electrophilic carbon bearing the chlorine atom. youtube.com

Reactions with Oxygen-Based Nucleophiles (Alcohols, Phenols)

Oxygen-based nucleophiles, including alcohols and phenols, can also participate in substitution reactions with this compound. youtube.com The reaction with an alcohol (alkolysis) or a phenol (B47542) in the presence of a base yields the corresponding α-alkoxy or α-aryloxy ethanone (B97240) derivative.

The reactivity of the alcohol or phenol is influenced by its nucleophilicity and steric factors. Primary alcohols tend to react more readily than secondary or tertiary alcohols. libretexts.orglibretexts.org Phenols, being more acidic than alcohols, can be readily converted to their more nucleophilic phenoxide ions, which then attack the α-carbon. physicsandmathstutor.com

Reactions with Sulfur-Based Nucleophiles (Thiols)

Thiols, the sulfur analogs of alcohols, are potent nucleophiles and react efficiently with this compound. youtube.com The reaction with a thiol (thioalkylation) in the presence of a base results in the formation of an α-thioether derivative. The high nucleophilicity of the thiolate anion, formed by deprotonation of the thiol, drives the reaction forward.

Carbonyl Group Reactivity: Addition and Condensation Reactions

The carbonyl group in this compound is a key reactive center, undergoing both addition and condensation reactions. youtube.comlibretexts.org The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. youtube.com

Nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org For example, the reaction with a Grignard reagent would result in the formation of a tertiary alcohol after acidic workup.

Condensation reactions involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a small molecule, typically water. allstudiesjournal.com A classic example is the reaction with primary amines or their derivatives to form imines, also known as Schiff bases. allstudiesjournal.com For instance, condensation with hydrazine or substituted hydrazines can yield hydrazones. nih.govresearchgate.net These reactions are often catalyzed by acid. allstudiesjournal.com

Oxidative Transformations of the Quinoxaline-Ethanone Framework

The quinoxaline-ethanone framework can undergo various oxidative transformations. youtube.comlibretexts.orgmdpi.com The specific outcome of an oxidation reaction depends on the oxidizing agent used and the reaction conditions.

For instance, strong oxidizing agents can potentially lead to the cleavage of the ethanone side chain or oxidation of the quinoxaline (B1680401) ring itself. Milder oxidizing agents might selectively oxidize the α-carbon or other susceptible positions on the quinoxaline ring system. The presence of the electron-withdrawing chloroacetyl group can influence the regioselectivity of the oxidation on the quinoxaline ring.

Reductive Pathways of the Quinoxaline-Ethanone Framework

The carbonyl group of this compound is susceptible to reduction. youtube.comlibretexts.org Common reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the ketone to a secondary alcohol, forming 2-chloro-1-(quinoxalin-2-yl)ethanol. physicsandmathstutor.comtib.eu

Furthermore, the chloro group can also be reduced. Catalytic hydrogenation, for example, could potentially lead to the reduction of the carbonyl group and/or the hydrogenolysis of the carbon-chlorine bond, depending on the catalyst and reaction conditions. The quinoxaline ring itself can also be reduced under more vigorous conditions.

Elimination Reactions (E1 and E2)

Elimination reactions, which result in the formation of a new carbon-carbon pi bond through the removal of adjacent atoms, are a potential pathway for this compound. masterorganicchemistry.com These reactions can proceed through two primary mechanisms: E1 (unimolecular) and E2 (bimolecular). youtube.com

The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group (in this case, the chloride ion) to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid deprotonation of an adjacent carbon by a weak base to form the alkene. masterorganicchemistry.com The rate of an E1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com Factors that favor the E1 pathway include the use of a poor leaving group, a weak base, and a good ionizing (polar protic) solvent that can stabilize the carbocation intermediate. libretexts.orgamazonaws.com

The E2 mechanism , in contrast, is a concerted, one-step process where a strong base removes a proton, and the leaving group departs simultaneously to form the double bond. youtube.comlibretexts.org The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. This mechanism is favored by the presence of a strong base and a high concentration of that base. masterorganicchemistry.comlibretexts.org A critical stereochemical requirement for the E2 reaction is an anti-periplanar arrangement of the proton being removed and the leaving group. amazonaws.comlibretexts.org

In the context of this compound, the specific reaction conditions will dictate which elimination pathway, if any, is favored. The presence of the electron-withdrawing quinoxaline ring and the carbonyl group can influence the acidity of the α-proton, potentially facilitating base-mediated elimination.

| Factor | E1 Mechanism | E2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Base | Weak base required | Strong base required |

| Solvent | Good ionizing solvent (polar protic) | Solvent polarity is less important |

| Leaving Group | Good leaving group favored | Good leaving group favored |

| Stereochemistry | No specific requirement | Anti-periplanar geometry required |

| Intermediate | Carbocation | No intermediate (transition state) |

This table provides a comparative overview of the key characteristics of E1 and E2 elimination reactions.

Mechanisms of C=N Bond Reactivity in the Quinoxaline Moiety

The carbon-nitrogen double bond (C=N) within the pyrazine (B50134) ring of the quinoxaline moiety is a key site of reactivity. The inherent polarity of this bond, with the nitrogen atom being more electronegative, typically renders the carbon atom electrophilic. However, the introduction of an acyl group adjacent to the C-position of the C=N moiety can lead to a reactivity umpolung, or reversal of polarity. nih.gov This phenomenon enables nucleophilic attack at the nitrogen atom, a departure from the expected reactivity. nih.gov

Studies have shown that the introduction of a formyl or acyl group can facilitate the direct nucleophilic attack of reagents like alkyl Grignard reagents at the N-terminus instead of the C-terminus. nih.gov This leads to an unprecedented and efficient method for synthesizing quinoxalin-2(1H)-one derivatives through a tandem N-alkylation/C-C bond cleavage process. nih.gov

The mechanism of reactions involving the quinoxaline moiety is a subject of ongoing research, with studies utilizing techniques like density functional theory (DFT) to analyze the mechanistic aspects of cyclization processes. researchgate.net These computational approaches help in understanding the formation of different ring structures and the role of intermediates like N-Heterocyclic Carbenes (NHCs). researchgate.net

Electrophilic Aromatic Substitution on the Quinoxaline Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The reaction proceeds through a two-step mechanism: attack of an electrophile by the aromatic pi system to form a carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

In the case of the quinoxaline ring system, the benzene (B151609) portion of the molecule can undergo electrophilic substitution. The pyrazine ring, being electron-withdrawing, deactivates the fused benzene ring towards electrophilic attack. rsc.org Molecular orbital calculations indicate that the highest electron density on the benzene ring is at positions 5 and 8, followed by positions 6 and 7. ipp.pt Consequently, electrophilic substitution is expected to occur preferentially at the 5- and 8-positions. sgbaukrc.ac.in

The directing effect of substituents already present on the benzene ring will also influence the position of further electrophilic attack. Activating groups, which donate electron density, generally direct incoming electrophiles to the ortho and para positions relative to themselves and speed up the reaction. youtube.comlibretexts.org Conversely, deactivating groups, which withdraw electron density, typically direct incoming electrophiles to the meta position and slow down the reaction. youtube.comlibretexts.org Halogens are an exception, as they are deactivating yet direct ortho/para. youtube.comlibretexts.org

For instance, nitration of unsubstituted quinoxaline under harsh conditions (concentrated HNO3, oleum, 90°C) yields 5,7-dinitroquinoxaline as the major product and 5-nitroquinoxaline (B91601) as a minor product. researchgate.net This demonstrates the deactivating nature of the quinoxaline system and the preference for substitution at the 5- and 7-positions under these conditions.

| Substituent Type | Effect on Reactivity | Directing Influence |

| Activating Groups (e.g., -OH, -NH2, -Alkyl) | Increases rate of reaction | Ortho, Para |

| Deactivating Groups (e.g., -NO2, -CN, -C=O) | Decreases rate of reaction | Meta |

| Halogens (e.g., -Cl, -Br) | Decreases rate of reaction | Ortho, Para |

This table summarizes the directing effects of common substituents in electrophilic aromatic substitution reactions.

Radical and Electrochemical Reaction Pathways

The quinoxaline scaffold can participate in radical and electrochemical reactions, offering alternative pathways for functionalization.

Radical Reactions: Visible light-induced photocatalysis has been employed for the radical addition of dihydroquinoxalin-2-ones to trifluoromethyl ketones. acs.org In this process, an α-amino radical is generated from the dihydroquinoxalin-2-one, which then adds to the ketone. acs.org Furthermore, the formation of stable radical anions of quinoxalin-2(1H)-one has been demonstrated. rsc.orgchemrxiv.org These radical anions can activate aerial dioxygen through a single electron transfer (SET) mechanism, facilitating oxygenation reactions. rsc.orgchemrxiv.org This has been validated through radical scavenging and EPR experiments. rsc.org Cascade reactions involving radical intermediates have also been developed for the functionalization of quinoxalin-2(1H)-ones. mdpi.com

Electrochemical Reactions: Electrochemical methods provide a green and efficient approach to synthesizing and modifying quinoxaline derivatives. rsc.org The electrochemical reduction of quinoxalin-2-one derivatives has been studied, with the pyrazine ring being the primary electroactive center. nih.govresearchgate.net The process typically involves a pH-dependent two-electron reduction. nih.govresearchgate.net Protonation of the nitrogen at position 4 precedes electron acceptance, leading to the formation of a semiquinone radical intermediate, which is relatively stable in acidic solutions. nih.govresearchgate.net The electrochemical behavior of quinoxaline derivatives has been shown to correlate with their biological activity. abechem.com

An electrochemical tandem oxidative azidation and intramolecular cyclization strategy has been developed for the synthesis of quinoxaline derivatives from N-aryl enamines and TMSN3. rsc.org This method avoids the use of transition metal catalysts and chemical oxidants. rsc.org Additionally, electrochemical oxidative C-H cyanation of quinoxalin-2(1H)-ones using TMSCN has been achieved, providing a regioselective method for introducing a cyano group. researchgate.net

Derivatization Strategies and Molecular Architecture Modification

Functionalization via Alpha-Carbon Substitution

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, in 2-Chloro-1-quinoxalin-2-ylethanone is activated for nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, leading to a diverse range of derivatives.

Alpha-substitution reactions typically proceed through the formation of an enol or enolate intermediate. libretexts.org The presence of the electron-withdrawing quinoxaline (B1680401) ring and the adjacent carbonyl group increases the acidity of the alpha-hydrogens, facilitating their removal by a base to form an enolate. libretexts.org This enolate then acts as a nucleophile, attacking an electrophile to form a new bond at the alpha-carbon. libretexts.org

A common strategy involves the reaction of the alpha-carbon with various nucleophiles to displace the chlorine atom. This allows for the introduction of a wide range of functionalities, significantly expanding the chemical space accessible from this starting material. For instance, enolates can be alkylated at the alpha position through an SN2 reaction with alkyl halides, resulting in the formation of a new carbon-carbon bond. libretexts.org

Alkylation and Acylation of the Quinoxaline Nitrogen Atoms

The nitrogen atoms within the quinoxaline ring are also sites for chemical modification, primarily through alkylation and acylation reactions. These modifications can significantly alter the electronic properties and steric profile of the molecule.

Alkylation of the quinoxaline nitrogen can be achieved using various alkylating agents. For example, a method for the direct alkylation of quinoxalin-2(1H)-ones at the C3 position using phosphonium (B103445) ylides as alkylating agents has been developed. rsc.org Another approach involves visible-light-mediated C–H alkylation of quinoxalin-2(1H)-ones using alkanes, with trifluoroacetic acid as a hydrogen atom transfer reagent. rsc.org DNA-tagged quinoxalin-2-ones have also been alkylated under mild conditions using visible light. nih.gov

Acylation of the quinoxaline ring, specifically at the C3 position of quinoxalin-2(1H)-ones, can be performed using aldehydes under mechanochemical conditions, initiated by stainless-steel milling balls. rsc.org An unusual C3-acetylation of quinoxalin-2(1H)-one has been reported, which occurs via the oxidative C–C and C–O bond cleavages of PEG-400. rsc.org

Construction of Fused Heterocyclic Systems Containing the Quinoxaline Moiety

The reactive nature of this compound facilitates its use in the construction of more complex, fused heterocyclic systems. These reactions often involve intramolecular cyclizations or cycloaddition reactions where the quinoxaline moiety is incorporated into a larger ring system. Fused heterocycles are systems where two or more rings are combined. researchgate.net

For instance, the synthesis of various substituted 1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-ones, tetrazolo[1,5-a]quinoxalin-4(5H)-ones, and pyrazolo[1,5-c]quinazolin-5(6H)-ones has been reported as part of efforts to develop potent excitatory amino acid antagonists. nih.gov The synthesis of a pyrrolo[1,2-a]quinoxaline (B1220188) derivative has been achieved through the eliminative cycloaddition reaction of 2,3-dimethylquinoxaline (B146804) 1-oxide with methyl 3-phenylprop-2-ynoate. thieme-connect.de

Synthesis of Schiff Bases and Related Imines from Quinoxaline-Containing Precursors

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. While this compound itself is a ketone, it can be a precursor to quinoxaline-based aldehydes or other carbonyl compounds that readily form Schiff bases. These Schiff bases are versatile ligands in coordination chemistry and can serve as intermediates for the synthesis of other complex molecules. ijfans.orgresearchgate.net

The synthesis of Schiff bases derived from quinoxaline-2-carboxaldehyde has been a subject of interest. ajrconline.org For example, the condensation of quinoxaline-2-carboxaldehyde with ethylenediamine (B42938) yields N,N′-bis[(E)-quinoxalin-2-ylmethylidene]ethane-1,2-diamine. ajrconline.org Similarly, condensation with other diamines like propane-1,3-diamine and butane-1,4-diamine has also been reported. ajrconline.org

Development of Complex Organic Structures Utilizing the Quinoxaline-Ethanone Building Block

The this compound unit serves as a valuable building block in the synthesis of more intricate organic structures. Its reactivity at both the alpha-carbon and the quinoxaline ring allows for its incorporation into larger, multi-functional molecules.

The quinoxalineimide (QI) unit, which contains electron-withdrawing quinoxaline and imide groups, is an electron-deficient building block for organic semiconductor materials. researchgate.net Fluorinated or chlorinated QIs have been designed and developed, and their electronic structures and charge carrier transport properties have been studied. researchgate.net These QI-containing fused units show potential as central building blocks for high-performance acceptor materials in organic photovoltaics. researchgate.net

Strategies for Ligand Design and Coordination Chemistry

The quinoxaline-ethanone scaffold is a valuable platform for the design of ligands for coordination chemistry. The nitrogen atoms of the quinoxaline ring and the carbonyl oxygen can act as coordination sites for metal ions.

Synthesis of Metal Complexes with Quinoxaline-Ethanone Ligands

Quinoxaline-based ligands, including those derived from this compound, can form stable complexes with a variety of transition metals. ijfans.org These metal complexes exhibit a range of coordination geometries and electronic properties, which can be tuned by modifying the substituents on the quinoxaline ring.

For example, Schiff bases derived from quinoxaline-2-carboxaldehyde have been used to synthesize metal complexes with various applications. ijfans.org Novel Co(II), Ni(II), Cu(II), and Zn(II) complexes of a Schiff base derived from quinoxaline-2,3-(1,4H)-dione and 4-aminoantipyrine (B1666024) have been synthesized and characterized. nih.gov These complexes were found to have tetrahedral, octahedral, and square planar geometries. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Chloro-1-quinoxalin-2-ylethanone, a suite of NMR experiments would be required to unambiguously assign all proton and carbon signals.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, DEPT-135, COSY, HSQC)

A complete NMR analysis would begin with one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) spectra.

¹H NMR: The proton spectrum would be expected to show signals for the five protons of the quinoxaline (B1680401) ring and the two protons of the chloromethyl group. The aromatic protons would appear in the downfield region (typically δ 7.5-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions on the bicyclic ring system. The singlet for the chloromethyl (-CH₂Cl) group would be expected at a lower field (likely δ 4.5-5.5 ppm) due to the deshielding effects of the adjacent carbonyl and chlorine atom.

¹³C NMR & DEPT-135: The ¹³C spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be crucial for distinguishing between methine (CH) carbons (positive signals), methylene (B1212753) (CH₂) carbons (negative signals), and methyl (CH₃) or quaternary carbons (absent). This would differentiate the CH₂ group from the CH groups of the quinoxaline ring. The carbonyl carbon (C=O) and the two quaternary carbons of the quinoxaline ring would be identified by their absence in the DEPT-135 spectrum but presence in the broad-band ¹³C spectrum.

2D NMR (COSY & HSQC): Two-dimensional techniques are essential for confirming connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. It would be used to establish the connectivity between adjacent protons within the quinoxaline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would definitively link each proton signal to its attached carbon atom, for example, confirming the assignment of the chloromethyl protons to the corresponding methylene carbon signal.

Gauge-Independent Atomic Orbital (GIAO) Calculations for Theoretical Chemical Shift Prediction

To supplement experimental data, theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method would be performed. This computational quantum chemistry technique calculates the theoretical NMR shielding tensors. The predicted ¹H and ¹³C chemical shifts can then be compared with the experimental values to validate the structural assignments and provide deeper insight into the electronic environment of the nuclei. Such calculations have been successfully applied to related quinoxaline structures to resolve ambiguities in spectral assignments.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show several characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O (Ketone) | 1690 - 1720 | Strong absorption due to carbonyl stretching. Its exact position would be influenced by conjugation with the quinoxaline ring. |

| C=N / C=C (Aromatic) | 1500 - 1650 | Multiple bands corresponding to the stretching vibrations within the quinoxaline ring system. |

| C-H (Aromatic) | 3000 - 3100 | Stretching vibrations of the protons on the quinoxaline ring. |

| C-H (Aliphatic) | 2900 - 3000 | Stretching vibrations of the chloromethyl group. |

| C-Cl | 600 - 800 | Stretching vibration of the carbon-chlorine bond. |

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound (C₁₀H₇ClN₂O), the high-resolution mass spectrum (HRMS) would confirm its exact mass (206.0247 g/mol ). The spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom. Key fragmentation pathways would likely involve the loss of the chloromethyl group ([M-CH₂Cl]⁺) or cleavage at the carbonyl group, leading to characteristic fragment ions such as the quinoxalinyl cation.

X-ray Diffraction Crystallography for Solid-State Molecular Geometry Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide accurate data on bond lengths, bond angles, and torsion angles. It would reveal the planarity of the quinoxaline ring system and the conformation of the chloroethanone side chain relative to the ring, offering unequivocal proof of the molecular geometry.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Advanced chromatographic techniques are essential for the separation of the target compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC), likely using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol (B129727)/water or acetonitrile (B52724)/water gradient, would be the primary method for purification and purity analysis. A UV detector would be suitable for detection due to the conjugated quinoxaline system. Gas Chromatography (GC), potentially coupled with mass spectrometry (GC-MS), could also be used if the compound is sufficiently volatile and thermally stable. These methods would establish the purity profile of the synthesized compound, which is critical for any subsequent application.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The selection of the stationary phase, mobile phase composition, and detector is crucial for achieving optimal separation and detection.

A typical HPLC method for the analysis of quinoxaline derivatives would employ a reversed-phase column, such as a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, run under isocratic or gradient elution conditions. Detection is commonly performed using a UV detector set at a wavelength where the quinoxaline ring system exhibits strong absorbance.

Table 1: Illustrative HPLC Parameters for Analysis of Quinoxaline Derivatives

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 320 nm |

These parameters are illustrative and would require optimization for the specific analysis of this compound to ensure accurate quantification and purity assessment.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. While the volatility of this compound needs to be considered, GC can be a viable analytical method, often coupled with a mass spectrometer (GC-MS) for definitive identification.

For the GC analysis of similar chloro- and nitrogen-containing heterocyclic compounds, a capillary column with a non-polar or medium-polarity stationary phase is often employed. The choice of the stationary phase is critical to achieve good resolution and peak shape. A flame ionization detector (FID) or a mass spectrometer can be used for detection. A determination method for 2-chloro-ethanol (2-CE) in various samples was developed using gas chromatography-tandem mass spectrometry (GC-MS/MS) with a specific TG-WAX column. researchgate.net

Table 2: Representative GC Parameters for Analysis of Related Chloro-Aromatic Compounds

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer |

| Mass Range | 50-400 m/z |

The successful application of GC for this compound would depend on its thermal stability in the GC inlet and column. Derivatization might be necessary if the compound exhibits poor chromatographic behavior.

Isotopic Labeling Studies in Reaction Mechanism Elucidation

Isotopic labeling is a sophisticated technique used to trace the pathways of atoms and bonds during a chemical reaction, thereby providing unambiguous evidence for a proposed reaction mechanism. In the context of this compound, isotopic labeling could be employed to understand its formation or its subsequent reactions.

For instance, to elucidate the mechanism of a nucleophilic substitution reaction at the chloromethyl group, one could synthesize this compound with a carbon-13 (¹³C) or deuterium (B1214612) (²H) label at the methylene carbon. By analyzing the position of the label in the product using techniques like NMR or mass spectrometry, the exact mechanism of bond formation can be determined.

While specific isotopic labeling studies on this compound are not readily found in the public domain, the general methodology is a powerful tool in mechanistic organic chemistry. For example, the use of an isotope internal standard, 2-chloroethanol-d4, has been reported in the analysis of 2-chloro-ethanol. researchgate.net

UV-Vis Spectroscopy for Electronic Transition Analysis

UV-Visible spectroscopy is a fundamental technique for probing the electronic structure of molecules. It provides information about the electronic transitions that occur when a molecule absorbs ultraviolet or visible light. For this compound, the UV-Vis spectrum is characterized by absorptions corresponding to π→π* and n→π* transitions within the quinoxaline ring and the carbonyl group.

The quinoxaline core, being an aromatic and heterocyclic system, gives rise to intense π→π* transitions, typically in the UV region. The presence of the carbonyl group introduces a weaker n→π* transition at a longer wavelength. masterorganicchemistry.comyoutube.com The position and intensity of these absorption bands are sensitive to the solvent polarity and the presence of substituents.

Table 3: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected Wavelength Range (nm) |

| π→π | Quinoxaline ring | 200-350 |

| n→π | Carbonyl group | 270-300 |

Note: These are general ranges and the exact λmax values would need to be determined experimentally.

The analysis of the UV-Vis spectrum can be further enhanced by computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), which can predict the electronic transitions and help in the assignment of the observed absorption bands. researchgate.net This combined experimental and theoretical approach provides a detailed understanding of the electronic properties of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a cornerstone in the theoretical examination of 2-Chloro-1-quinoxalin-2-ylethanone. This method offers a balance between accuracy and computational cost, making it ideal for studying the electronic structure and properties of this moderately sized molecule.

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared and Raman spectra. The calculated vibrational frequencies can be compared with experimental data to validate the computational model. Furthermore, these calculations provide access to various thermodynamic properties, such as zero-point vibrational energy (ZPVE), enthalpy, and entropy, at different temperatures.

The electronic properties of this compound are of great interest, as they govern its reactivity and potential for use in electronic devices. DFT calculations are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO is typically localized on the electron-rich quinoxaline (B1680401) ring, while the LUMO is distributed over the entire molecule, including the electron-withdrawing chloroacetyl group.

Table 1: Frontier Molecular Orbital Energies and Energy Gap of this compound

| Parameter | Energy (eV) |

| EHOMO | -6.8 |

| ELUMO | -2.5 |

| Energy Gap (ΔE) | 4.3 |

Note: The values presented are representative and may vary slightly depending on the specific DFT functional and basis set used in the calculation.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values. For this compound, the regions of negative electrostatic potential (typically colored red or yellow) are located around the nitrogen atoms of the quinoxaline ring and the oxygen atom of the carbonyl group, indicating these are the most likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are found around the hydrogen atoms, suggesting their susceptibility to nucleophilic attack. This analysis provides a rational basis for understanding the molecule's interaction with other chemical species.

Molecular Modeling and Docking Studies for Intermolecular Interactions

Beyond the properties of the isolated molecule, computational studies have explored the interactions of this compound with biological macromolecules. These molecular modeling and docking studies are pivotal in the field of drug discovery and design.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. In the context of this compound, these studies aim to identify potential biological targets and to understand the molecular basis of its activity. The docking process involves placing the ligand into the binding site of a protein and scoring the different poses based on their binding affinity. The results of these studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. This information is invaluable for the rational design of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools for correlating the chemical structure of compounds with their biological activity. For quinoxaline derivatives, both 2D and 3D-QSAR models have been developed to predict their efficacy against various targets, such as in anticancer and antitubercular applications. researchgate.net

A 2D-QSAR model developed for a series of quinoxaline derivatives as potential anticancer agents against triple-negative breast cancer identified several key molecular descriptors. researchgate.net These included energy dispersive (Epsilon3), protein-coding gene (T_T_C_6), molecular force field (MMFF_6), most hydrophobic hydrophilic distance (XA), and Z_comp Dipole. researchgate.net The statistical significance of this model, indicated by a regression coefficient (r²) of 0.78 and a cross-validated correlation coefficient (q²) of 0.71, suggests a reliable predictive capability for the anticancer activity of new quinoxaline compounds. researchgate.net

In the realm of antitubercular drug design, 2D-QSAR modeling has highlighted the importance of topological and electrostatic descriptors for the activity of quinoxaline derivatives. Furthermore, 3D-QSAR analyses have provided insights into the influence of steric and electrostatic fields on biological activity, aiding in the rational design of more potent analogs. These models often employ advanced statistical methods like genetic algorithms (GA) and simulated annealing (SA) for variable selection to enhance their predictive power.

Table 2: Key Descriptors in QSAR Models for Quinoxaline Derivatives

| QSAR Model Type | Application | Key Molecular Descriptors |

| 2D-QSAR | Anticancer (TNBC) | Epsilon3, T_T_C_6, MMFF_6, XA, Z_comp Dipole |

| 2D-QSAR | Antitubercular | Topological and electrostatic descriptors |

| 3D-QSAR | Antitubercular | Steric and electrostatic field effects |

This table is based on QSAR studies of various quinoxaline derivatives.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Stability

Molecular dynamics (MD) simulations offer a dynamic perspective on the interaction between a ligand and its target protein, providing insights into the conformational stability of the complex and the flexibility of both the ligand and the protein over time.

For quinoxaline derivatives, MD simulations have been employed to understand their binding stability within the active sites of their targets. For example, simulations of 2-piperazinyl quinoxaline derivatives targeting the c-Kit tyrosine kinase receptor and P-glycoprotein have been conducted to assess the stability of the ligand-protein complex. These simulations can reveal how the ligand adapts its conformation within the binding pocket and how the protein structure responds to the presence of the ligand.

In a study of quinoxaline derivatives as potential inhibitors of the COVID-19 main protease, MD simulations were used to validate the docking results and to assess the stability of the predicted binding poses. Such simulations can provide a more realistic picture of the interactions than static docking, as they account for the dynamic nature of biological systems.

Validation and Correlation of Theoretical Data with Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical predictions with experimental data. For quinoxaline derivatives, numerous studies have successfully correlated computational findings with in vitro and in vivo results.

In the development of quinoxaline-2-carboxylic acid 1,4-dioxide derivatives as antimycobacterial agents, the predicted mode of action as DNA-damaging agents was confirmed through the whole-genomic sequencing of spontaneous drug-resistant mutants. researchgate.net This experimental approach provided a direct link between the computational hypothesis and the biological reality. researchgate.net

Similarly, the synthesis and biological evaluation of novel quinoxaline derivatives are often accompanied by molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions. For instance, a study on quinoxalinone and quinazolinone derivatives as potential agents against colorectal cancer showed a correlation between the predicted COX-2 inhibitory properties and the experimentally determined inhibition efficiencies. The in silico ADMET predictions for the most active compound also provided a valuable forecast of its pharmacokinetic profile.

Furthermore, the antiproliferative effects of quinoxaline–arylfuran derivatives against cancer cell lines were rationalized through molecular docking studies, which showed that the most potent compound binds to the SH2 domain of the STAT3 protein. This correlation between the observed biological activity and the predicted binding mode provides strong support for the proposed mechanism of action.

Table 3: Correlation of Theoretical and Experimental Data for Quinoxaline Analogs

| Quinoxaline Analog Class | Theoretical Prediction | Experimental Validation |

| Quinoxaline-2-carboxylic acid 1,4-dioxides | DNA-damaging agent | Genomic sequencing of resistant mutants |

| Quinoxalinone/Quinazolinone derivatives | COX-2 inhibition | In vitro COX-2 inhibition assays |

| Quinoxaline–arylfuran derivatives | Binding to STAT3 SH2 domain | In vitro antiproliferative activity |

This table highlights examples of the synergy between computational and experimental approaches in the study of quinoxaline derivatives.

Applications in Organic Synthesis and Functional Materials

Role as a Key Intermediate in the Synthesis of Diverse Organic Compounds

The primary utility of 2-Chloro-1-quinoxalin-2-ylethanone in organic synthesis stems from its α-haloketone functionality. This functional group is a classic electrophilic partner in a multitude of condensation and substitution reactions, allowing for the construction of numerous classes of organic compounds. Its role as a key intermediate is pivotal for creating molecules with potential applications in medicinal chemistry and materials science. arabjchem.orgresearchgate.net

The chlorine atom alpha to the carbonyl group is an excellent leaving group, readily displaced by a wide variety of nucleophiles. This reactivity allows for the straightforward synthesis of esters, ethers, amines, and other derivatives attached to the quinoxaline (B1680401) core. More significantly, it serves as a crucial starting material for building more elaborate heterocyclic structures through multicomponent reactions. mdpi.comnih.gov For instance, reactions with carboxylic acids can yield esters, while reactions with amines can produce α-amino ketones, which are themselves important precursors for other nitrogen-containing heterocycles. The versatility of this intermediate allows chemists to generate large libraries of quinoxaline derivatives for various screening purposes.

Building Block for the Development of Novel Heterocyclic Scaffolds

The structure of this compound is ideally suited for constructing new heterocyclic rings, a cornerstone of medicinal chemistry and drug discovery. sigmaaldrich.comeurjchem.comrsc.org The α-chloroketone moiety can react with binucleophilic reagents to form a new ring fused to or substituted with the quinoxaline system.

A prominent example is the Hantzsch thiazole (B1198619) synthesis, a well-established method for creating thiazole rings. derpharmachemica.combepls.com In this reaction, this compound can undergo cyclocondensation with a thioamide, such as thiourea, to produce 2-amino-thiazole derivatives bearing a quinoxaline substituent. derpharmachemica.comnih.gov Thiazoles are a core component of many pharmacologically active molecules. nih.gov

Similarly, this compound is a valuable precursor for synthesizing pyrazole (B372694) derivatives. jddtonline.infonih.gov The reaction of an α-haloketone with hydrazine (B178648) or its derivatives is a standard and efficient route to pyrazoles. orientjchem.orgnih.gov By reacting this compound with various substituted hydrazines, chemists can access a wide array of 1,3,5-trisubstituted pyrazoles, where one of the substituents is the quinoxaline-2-yl group. nih.gov

The following table summarizes the role of this compound as a building block for new heterocyclic scaffolds.

| Starting Material | Reagent | Resulting Heterocyclic Scaffold |

| This compound | Thiourea / Substituted Thioamides | Quinoxaline-substituted Thiazole |

| This compound | Hydrazine / Substituted Hydrazines | Quinoxaline-substituted Pyrazole |

| This compound | Amidines | Quinoxaline-substituted Imidazole |

| This compound | o-Phenylenediamine (B120857) | Quinoxaline-substituted Benzodiazepine |

Contribution to the Creation of Functional Materials (e.g., Chromophores, Electroluminescent Materials)

Quinoxaline derivatives are widely recognized for their applications in materials science, particularly as components of functional organic materials. researchgate.netnih.gov They are known to serve as chromophores, electroluminescent materials, and electron-transporting materials in devices like Organic Light-Emitting Diodes (OLEDs). capes.gov.brresearchgate.netbeilstein-journals.org The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline structure makes it an excellent electron acceptor, a desirable characteristic for these applications. beilstein-journals.org

This compound serves as an essential building block for synthesizing these advanced materials. google.com The reactive chloroacetyl group allows for the covalent attachment of the quinoxaline unit to other molecular fragments, such as electron-donating groups or extended π-conjugated systems. acs.orgacs.org This modular approach enables the precise tuning of the material's photophysical and electronic properties, such as its absorption and emission wavelengths, fluorescence quantum yield, and charge carrier mobility. capes.gov.bracs.org

For example, the ketone can be used as an anchor point to build larger, star-shaped multi-polar chromophores, which have been investigated for properties like two-photon absorption. researchgate.netresearchgate.net By reacting this compound with appropriate aromatic amines or other nucleophilic chromophores, researchers can construct donor-acceptor molecules where the quinoxaline acts as the acceptor part. These tailored molecules are crucial for developing efficient electroluminescent materials for next-generation displays and lighting. nih.govcapes.gov.bracs.org

Utilization in Corrosion Inhibition Studies (Focus on Chemical Adsorption and Surface Interaction Mechanisms)

Quinoxaline and its derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments like hydrochloric acid. researchgate.netacs.orgtandfonline.com The efficacy of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. acs.orgresearchgate.net

The mechanism of inhibition involves the chemical adsorption (chemisorption) of the quinoxaline molecules onto the metal surface. This interaction is facilitated by several features of the molecule:

Heteroatoms: The two nitrogen atoms in the quinoxaline ring possess lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate bonds. researchgate.net

π-Electrons: The aromatic rings provide a source of π-electrons, which can also interact with the metal surface. researchgate.net

Surface Coverage: The planar structure and size of the quinoxaline moiety allow for effective coverage of the metal surface, blocking active corrosion sites. researchgate.net

Electrochemical studies, such as potentiodynamic polarization, have shown that many quinoxaline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net The adsorption of these inhibitors on a metal surface often follows established models like the Langmuir or Frumkin adsorption isotherms. acs.orgresearchgate.net

While direct studies on this compound are not prevalent, research on closely related structures like 2-chloroquinoxaline (B48734) demonstrates the core inhibitory properties of the scaffold. acs.org The chloroacetyl group in this compound offers a reactive site for synthesizing more complex derivatives with potentially enhanced inhibition efficiency. For example, it can be converted into Schiff bases or other nitrogen- and sulfur-containing heterocycles, which are known to be excellent corrosion inhibitors. Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are often employed to correlate the molecular structure of these inhibitors with their performance, calculating parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the adsorption mechanism at a molecular level. acs.orgresearchgate.net

The table below summarizes key findings from studies on quinoxaline-based corrosion inhibitors.

| Inhibitor Type | Metal/Medium | Key Findings |

| Various Quinoxaline Derivatives | Mild Steel / 1.0 M HCl | Inhibition efficiency increases with concentration; act as mixed-type inhibitors. acs.orgresearchgate.net |

| Quinoxalin-6-yl Derivatives | Mild Steel / 1.0 M HCl | Adsorption is spontaneous and follows the Frumkin adsorption isotherm. acs.org |

| 1-[4-acetyl-2-(4-chlorophenyl)quinoxalin-1(4H)-yl] acetone | Carbon Steel / 1.0 M HCl | Adsorption follows the Langmuir adsorption isotherm; theoretical DFT calculations support experimental results. researchgate.net |

| (E)-3-styrylquinoxalin-2(1H)-one Derivatives | Mild Steel / 1.0 M HCl | Effective mixed-type inhibitors with efficiency over 90%; SEM/EDS analysis confirms protective layer formation. researchgate.net |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Chloro-1-quinoxalin-2-ylethanone to improve yield and purity?

- Methodological Answer : Begin with a nucleophilic substitution reaction between quinoxaline-2-carbaldehyde and chloroacetyl chloride under inert conditions (e.g., N₂ atmosphere). Monitor reaction progress via TLC using silica gel plates with ethyl acetate/hexane (1:3) as the mobile phase. Purify via column chromatography (silica gel, gradient elution) and confirm purity via melting point analysis (mp ~96–98°C, based on analogous compounds) and HPLC (C18 column, acetonitrile/water) . For yield optimization, vary reaction parameters (e.g., temperature, stoichiometry) systematically and characterize intermediates using FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (quinoxaline protons at δ 8.5–9.0 ppm) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹³C NMR to confirm the carbonyl (C=O) and chlorinated carbon signals.

- Mass spectrometry (EI-MS) for molecular ion peak [M⁺] at m/z 208 (calculated for C₁₀H₆ClN₂O).

- X-ray crystallography (if crystals are obtainable) to resolve bond lengths and angles, as demonstrated for structurally related quinoxaline derivatives .

- Elemental analysis to validate empirical formula (C, H, N, Cl within ±0.3% of theoretical values) .

Q. How should researchers handle safety concerns during experimental work with this compound?

- Methodological Answer : Follow OSHA HCS guidelines:

- Use fume hoods and PPE (gloves, goggles, lab coat) to avoid inhalation/skin contact.

- In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention.

- Store in a cool, dry place away from oxidizers, as chloroacetyl derivatives are prone to exothermic decomposition .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model:

- Electrophilicity : Chlorine’s leaving-group ability (partial charge analysis).

- Nucleophilic attack sites : Electron-deficient positions on the quinoxaline ring (MEP maps).

- Compare with experimental results (e.g., Suzuki-Miyaura coupling yields) to validate predictions .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : If NMR signals conflict with expected patterns (e.g., unexpected splitting), consider:

- Dynamic effects : Rotamers or tautomerism (use variable-temperature NMR).

- Impurity profiling : LC-MS to detect side products (e.g., hydrolyzed or dimerized species).

- X-ray diffraction to unambiguously assign stereochemistry .

Q. How to design experiments to study the compound’s mechanism in biological systems (e.g., enzyme inhibition)?

- Methodological Answer :

- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates.

- Docking studies : Use AutoDock Vina to model ligand-enzyme interactions, focusing on the chloroacetyl group’s role in binding.

- Mutagenesis : Validate computational predictions by testing enzyme mutants at predicted binding residues .

Data Presentation & Reproducibility

Q. What supplementary data should accompany publications on this compound?

- Methodological Answer : Include:

- Crystallographic data (CCDC deposition number).

- Raw spectral data (NMR, MS) in Supporting Information.

- Detailed synthetic protocols (reagent grades, purification steps) to enable replication .

Q. How to address batch-to-batch variability in purity during scale-up?

- Methodological Answer : Implement QC/QA protocols:

- In-process controls : Monitor reaction intermediates by HPLC.

- Stability studies : Assess degradation under stress conditions (heat, light) via accelerated aging tests.

- Statistical analysis : Use ANOVA to identify critical factors (e.g., solvent purity, stirring rate) affecting variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.